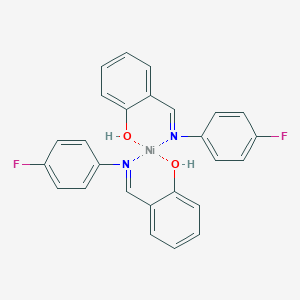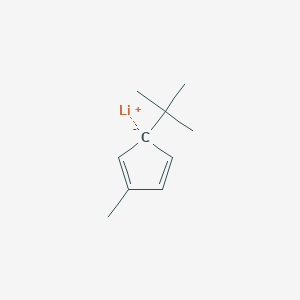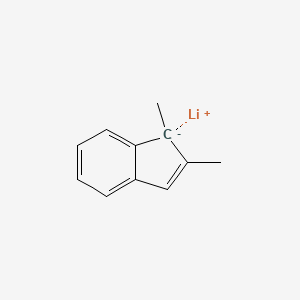![molecular formula C25H27Cl3N3V B6297987 {2,6-Bis[1-(N-2,6-dimethylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride CAS No. 463931-98-8](/img/structure/B6297987.png)
{2,6-Bis[1-(N-2,6-dimethylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{2,6-Bis[1-(N-2,6-dimethylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride is a coordination compound that features a vanadium(III) center coordinated to a tridentate ligand, 2,6-bis[1-(N-2,6-dimethylphenylimino)ethyl]pyridine, and three chloride ions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {2,6-Bis[1-(N-2,6-dimethylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride typically involves the reaction of vanadium(III) chloride with the ligand 2,6-bis[1-(N-2,6-dimethylphenylimino)ethyl]pyridine in an appropriate solvent such as dichloromethane or tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the vanadium center. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as indicated by changes in color or other physical properties.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring the purity of reagents, and implementing efficient purification techniques such as recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
{2,6-Bis[1-(N-2,6-dimethylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride can undergo various types of chemical reactions, including:
Oxidation: The vanadium(III) center can be oxidized to higher oxidation states, such as vanadium(IV) or vanadium(V), using oxidizing agents like hydrogen peroxide or molecular oxygen.
Reduction: The compound can be reduced to vanadium(II) using reducing agents such as sodium amalgam or lithium aluminum hydride.
Substitution: The chloride ligands can be substituted with other anions or neutral ligands, such as phosphines or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, molecular oxygen, or other oxidizing agents in solvents like acetonitrile or water.
Reduction: Sodium amalgam, lithium aluminum hydride, or other reducing agents in solvents like tetrahydrofuran or ether.
Substitution: Phosphines, amines, or other ligands in solvents like dichloromethane or toluene, often under inert atmosphere conditions.
Major Products Formed
Oxidation: Vanadium(IV) or vanadium(V) complexes with the same ligand framework.
Reduction: Vanadium(II) complexes with the same ligand framework.
Substitution: New coordination compounds with different ligands replacing the chloride ions.
科学研究应用
{2,6-Bis[1-(N-2,6-dimethylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride has several scientific research applications, including:
Catalysis: It can act as a catalyst in various organic transformations, such as olefin polymerization and oxidation reactions.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or magnetic properties.
Biological Studies: It may be investigated for its potential biological activity, including interactions with biomolecules and potential therapeutic applications.
Industrial Chemistry: The compound can be used in industrial processes that require specific catalytic properties or as a precursor for other vanadium-based materials.
作用机制
The mechanism by which {2,6-Bis[1-(N-2,6-dimethylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride exerts its effects depends on the specific application. In catalysis, the vanadium center can facilitate various chemical transformations by coordinating to substrates and activating them for reaction. The ligand framework stabilizes the vanadium center and can influence the reactivity and selectivity of the catalytic process. Molecular targets and pathways involved would vary based on the specific reaction or application being studied.
相似化合物的比较
Similar Compounds
- {2,6-Bis[1-(N-2,6-dimethylphenylimino)ethyl]pyridine}-iron(II)-dichloride
- {2,6-Bis[1-(N-2,6-dimethylphenylimino)ethyl]pyridine}-cobalt(II)-dichloride
- {2,6-Bis[1-(N-2,6-dimethylphenylimino)ethyl]pyridine}-nickel(II)-dichloride
Uniqueness
{2,6-Bis[1-(N-2,6-dimethylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride is unique due to the specific properties imparted by the vanadium center. Vanadium can access multiple oxidation states, which can be advantageous in catalytic applications. Additionally, the specific ligand framework can influence the electronic properties and reactivity of the vanadium center, making this compound distinct from similar iron, cobalt, or nickel complexes.
属性
IUPAC Name |
N-(2,6-dimethylphenyl)-1-[6-[N-(2,6-dimethylphenyl)-C-methylcarbonimidoyl]pyridin-2-yl]ethanimine;trichlorovanadium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3.3ClH.V/c1-16-10-7-11-17(2)24(16)26-20(5)22-14-9-15-23(28-22)21(6)27-25-18(3)12-8-13-19(25)4;;;;/h7-15H,1-6H3;3*1H;/q;;;;+3/p-3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWMWAOGKIXEBSA-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N=C(C)C2=NC(=CC=C2)C(=NC3=C(C=CC=C3C)C)C.Cl[V](Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27Cl3N3V |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Bis-[N-(salicylidene)-2,4,6-trifluoroaniline]-nickel(II)](/img/structure/B6297919.png)

![2,6-Bis-[1-(2,6-dimethylphenylimino)-ethyl]pyridine iron(III) trichloride](/img/structure/B6297937.png)

![{2,6-Bis[1-(N-2-propylphenylimino)ethyl]pyridine}-iron(II)-dichloride](/img/structure/B6297952.png)
![{2,6-Bis[1-(N-2,5-dimethylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride](/img/structure/B6297958.png)
![2,6-Bis-[1-(4-iodo-2,6-dimethylphenylimino)-ethyl]pyridine iron(II) chloride](/img/structure/B6297966.png)
![{2,6-Bis[1-(N-2,6-diethylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride](/img/structure/B6297976.png)

![2,6-Bis-[1-(4-iodo-2,6-dimethylphenylimino)-ethyl]pyridine iron(III) chloride](/img/structure/B6297999.png)
